5-Hydroxy-7,11-dimethyldodec-10-en-3-one
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Overview
Description
5-Hydroxy-7,11-dimethyldodec-10-en-3-one: is an organic compound with the molecular formula C14H26O2 It is known for its unique structure, which includes a hydroxyl group, two methyl groups, and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7,11-dimethyldodec-10-en-3-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Carbon Skeleton: The initial step involves constructing the carbon skeleton through a series of reactions such as aldol condensation or Grignard reactions.
Introduction of Functional Groups: The hydroxyl group and double bond are introduced through specific reactions like hydroboration-oxidation or Wittig reactions.
Purification: The final product is purified using techniques like column chromatography or recrystallization to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Automation: Implementing automated systems for monitoring and controlling reaction parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-7,11-dimethyldodec-10-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-7,11-dimethyldodec-10-en-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7,11-dimethyldodec-10-en-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: The compound can modulate various biochemical pathways, influencing cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
5-Hydroxy-7,11-dimethyldodec-10-en-3-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 5-Hydroxy-7,11-dimethyldodec-10-en-2-one and 5-Hydroxy-7,11-dimethyldodec-10-en-4-one share similar structures but differ in the position of functional groups.
Uniqueness: The specific arrangement of functional groups in this compound gives it distinct chemical properties and reactivity, making it valuable for specific applications.
Properties
CAS No. |
68922-12-3 |
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Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
5-hydroxy-7,11-dimethyldodec-10-en-3-one |
InChI |
InChI=1S/C14H26O2/c1-5-13(15)10-14(16)9-12(4)8-6-7-11(2)3/h7,12,14,16H,5-6,8-10H2,1-4H3 |
InChI Key |
LZCOUZAIBZKDOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(CC(C)CCC=C(C)C)O |
Origin of Product |
United States |
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